molecular formula C19H17ClFN3O5 B3008002 2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime CAS No. 478249-74-0

2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime

Cat. No. B3008002
CAS RN: 478249-74-0
M. Wt: 421.81
InChI Key: VVKZNKQTINUECC-XLNRJJMWSA-N
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Description

The compound "2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime" is a chemical species that is related to the family of cyclohexanone oximes. These compounds are characterized by a cyclohexanone core with an oxime functional group attached. The oxime group is a feature of interest due to its reactivity and potential for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds, such as quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, has been achieved through the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes. This process involves the treatment with sodium hydride (NaH) followed by reaction with 2,3-dichloro-5,6-dicyano-p-benzoquinone and acetic acid to yield the desired products regioselectively . The cyclization proceeds via alkylideneaminyl radical intermediates, which are generated by single electron transfer between the phenyl and dinitrophenyl moieties.

Molecular Structure Analysis

X-ray diffraction analyses of 2-substituted cyclohexanone oximes have shown that these compounds typically adopt a slightly distorted chair conformation. In the solid state, they exhibit the (E) configuration with the substituents in the axial position. The molecular associations in the solid state, such as dimers and polymers, are formed through hydrogen bonds, specifically [O-H...N=C] and [OH...NMe2] hydrogen bonds .

Chemical Reactions Analysis

The reactivity of the N-O bond in O-(2,4-dinitrophenyl)cyclohexanone oxime has been studied in aqueous-methanol. The nucleophilic reactivity towards the nitrogen atom in the oxime group follows a specific order with various nucleophiles. A SN2 type of reaction is indicated, involving a polar transition state on the oxime nitrogen. The substrate is also reducible at the dropping mercury electrode, and the kinetics of the reaction can be monitored spectrophotometrically and polarographically .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone oximes are influenced by their molecular structure. The IR azomethyne frequency shift analysis suggests the occurrence of pi(C=N)/sigma*(C-X) orbital interaction, which stabilizes the axial conformations of the substituents. The nature of the molecular associations, such as dimers and polymers, is supported by comparative IR analysis in both the solid state and in solution . The reactivity of the oxime group and its susceptibility to nucleophilic attack are key chemical properties that have been explored in the context of the N-O bond cleavage .

Scientific Research Applications

Catalysis and Organic Synthesis

Compounds like 2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime may play a role in catalytic processes or as intermediates in organic synthesis. For instance, studies on the oxidation of cyclohexane, which is related to cyclohexanone, have shown the importance of catalytic materials for the production of key industrial chemicals (Abutaleb & Ali, 2021). These processes are crucial for manufacturing nylon and other polymers, indicating the relevance of related compounds in industrial chemistry.

Environmental Remediation

Compounds with similar structures may also be investigated for their environmental applications, such as in the remediation of organic pollutants. The study of redox mediators in treating wastewater pollutants suggests the utility of certain chemical structures in enhancing the degradation efficiency of recalcitrant compounds (Husain & Husain, 2007). This area of research is critical for addressing pollution and ensuring the sustainability of water resources.

properties

IUPAC Name

(Z)-N-[(3-chloro-2-fluorophenyl)methoxy]-2-(2,4-dinitrophenyl)cyclohexan-1-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O5/c20-16-6-3-4-12(19(16)21)11-29-22-17-7-2-1-5-14(17)15-9-8-13(23(25)26)10-18(15)24(27)28/h3-4,6,8-10,14H,1-2,5,7,11H2/b22-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKZNKQTINUECC-XLNRJJMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOCC2=C(C(=CC=C2)Cl)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N/OCC2=C(C(=CC=C2)Cl)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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